molecular formula C3H4F2N4 B13169399 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine

1-(difluoromethyl)-1H-1,2,4-triazol-3-amine

Katalognummer: B13169399
Molekulargewicht: 134.09 g/mol
InChI-Schlüssel: XDQGZUSTZGPJQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluoromethyl group (CF2H) in this compound imparts unique chemical properties, making it of significant interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a triazole derivative, reacts with a difluoromethylating agent like ClCF2H (chlorodifluoromethane) under basic conditions . Another approach involves the use of difluorocarbene reagents, which can insert into the triazole ring to form the desired compound .

Industrial Production Methods

Industrial production of 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various difluoromethylated triazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bonding ability. These properties can enhance the compound’s stability, bioavailability, and overall efficacy in various applications .

Eigenschaften

Molekularformel

C3H4F2N4

Molekulargewicht

134.09 g/mol

IUPAC-Name

1-(difluoromethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C3H4F2N4/c4-2(5)9-1-7-3(6)8-9/h1-2H,(H2,6,8)

InChI-Schlüssel

XDQGZUSTZGPJQB-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=NN1C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.